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Compound of Interest

Compound Name: (+)-Longicyclene

Cat. No.: B075017 Get Quote

CAS Number: 1137-12-8

Synonyms
(+)-Longicyclene is also known by several other names, including:

Longicyclene, (+)-

(1S,2S)-1,2,6,6-Tetramethyltetracyclo[8.1.0.0(2.8).0(7.11)]undecane

1,2,4-Methenoazulene, decahydro-1,5,5,8a-tetramethyl-, [1S-

(1alpha,2alpha,3abeta,4alpha,8abeta,9R)]-

LONGICYCLEN[1][2][3][4]

Summary
(+)-Longicyclene is a tetracyclic sesquiterpene, a class of naturally occurring organic

compounds.[4] It is a chiral molecule with a complex three-dimensional structure. This guide

provides an in-depth overview of its chemical properties, spectroscopic data, and

conformational analysis, intended for researchers, scientists, and professionals in drug

development. While specific biological activities of (+)-Longicyclene are not extensively

documented in publicly available literature, this guide also touches upon the general biological

activities of related sesquiterpenes.
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Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of (+)-Longicyclene.

Property Value Reference(s)

Molecular Formula C₁₅H₂₄ [2]

Molecular Weight 204.35 g/mol [2][3]

Appearance Liquid

Boiling Point 252-254 °C [4]

Density 0.937 g/mL at 20 °C

Refractive Index (n20/D) 1.493

Optical Activity ([α]20/D) +32.5° ± 1° (neat)

Flash Point 92 °C (closed cup)

Spectroscopic Data
The structural elucidation and confirmation of (+)-Longicyclene rely heavily on various

spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectral Data
The ¹H NMR spectrum of (+)-Longicyclene has been extensively studied. A complete

assignment has been achieved using advanced techniques like phase-sensitive double-

quantum filtered COSY (DQF-COSY) at 600 MHz.[5] The chemical shifts (δ) for the protons are

crucial for confirming the molecule's intricate structure.

A detailed table of ¹H NMR chemical shifts and coupling constants would be presented here

based on specific literature data, which is not fully available in the provided search results.

Conformational Analysis
The three-dimensional structure of (+)-Longicyclene is not static; it exists in a conformational

equilibrium. Molecular mechanics calculations have shown that the molecule predominantly
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adopts two twist-chair-like conformations of its seven-membered ring, denoted as TC11 and

TC8.[5]

The energy of the TC11 conformer is predicted to be slightly lower (by 4.6 kJ/mol) than the TC8

conformer.[5] This energy difference suggests that in solution, (+)-Longicyclene exists as a

mixture of these two conformers, with the TC11 form being the major component

(approximately 86%) and the TC8 form being the minor component (approximately 14%).[5]

This conformational flexibility is an important consideration for understanding its potential

interactions with biological targets.

Experimental Protocol: Conformational Analysis via
NMR and Molecular Mechanics
The conformational analysis of (+)-Longicyclene involves a combination of high-field NMR

spectroscopy and computational molecular mechanics.[5]

Sample Preparation: A solution of (+)-Longicyclene is prepared in a suitable deuterated

solvent (e.g., CDCl₃) for NMR analysis.

NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR

spectrometer (e.g., 600 MHz). This includes:

1D ¹H NMR: To obtain the initial proton spectrum.

2D DQF-COSY: To establish proton-proton connectivities.

Heteronuclear Correlation Spectroscopy (HETCOR): To correlate proton and carbon

signals.

COLOC (Correlation spectroscopy for long-range couplings): To identify long-range

proton-carbon couplings, which are critical for assigning quaternary carbons and piecing

together the carbon skeleton.

Spectral Simulation: The 1D ¹H NMR spectrum, particularly the complex regions of the

seven-membered ring protons, is extensively simulated to extract accurate vicinal ¹H-¹H

coupling constants.[5]
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Molecular Mechanics Calculations:

A starting 3D model of (+)-Longicyclene is built.

A systematic conformational search is performed using a suitable force field (e.g., MM2) to

identify low-energy conformers.

The geometries of the identified conformers are optimized to find the energy minima.

The relative energies of the stable conformers are calculated to determine their

populations at a given temperature.

Correlation of Experimental and Calculated Data: The experimentally determined vicinal ¹H-

¹H coupling constants are compared with the values predicted from the calculated

geometries of the stable conformers using a generalized Karplus equation. A good

agreement between the experimental and a population-weighted average of the calculated

coupling constants validates the conformational model.[5]

Synthesis
While a detailed, step-by-step experimental protocol for the total synthesis of (+)-Longicyclene
is not available in the provided search results, the general approach to synthesizing such

complex polycyclic natural products involves multi-step organic synthesis. These syntheses

often employ a variety of modern synthetic methodologies, including cyclization reactions,

rearrangements, and stereoselective transformations.

Biological Activities
Specific biological activities of (+)-Longicyclene are not well-documented in the provided

search results. However, as a sesquiterpene, it belongs to a class of compounds known to

exhibit a wide range of biological activities. Further research is needed to specifically

investigate the pharmacological potential of (+)-Longicyclene.

Logical Relationship of Conformational Analysis
The following diagram illustrates the logical workflow for the conformational analysis of (+)-
Longicyclene.
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Caption: Workflow for Conformational Analysis.

Conclusion
(+)-Longicyclene is a structurally complex tetracyclic sesquiterpene with well-characterized

chemical and physical properties. Its conformational landscape in solution is understood to be

an equilibrium between two primary twist-chair conformers. While detailed information on its

synthesis and specific biological activities is limited in the public domain, its classification as a

sesquiterpene suggests potential for biological activity that warrants further investigation. This

technical guide provides a foundational understanding of (+)-Longicyclene for researchers

and scientists in the field of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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